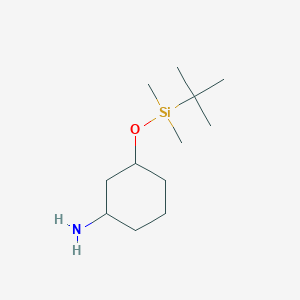
3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine is a chemical compound with the molecular formula C12H27NOSi. It is characterized by the presence of a cyclohexane ring substituted with an amine group and a tert-butyldimethylsilyl-protected hydroxyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. One common method is to start with cyclohexanol, which is then reacted with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine to form the TBDMS-protected cyclohexanol. This intermediate is then subjected to amination reactions to introduce the amine group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of protective groups like TBDMS is crucial in large-scale synthesis to prevent unwanted side reactions and to facilitate the purification process .
Analyse Chemischer Reaktionen
Types of Reactions
3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The TBDMS group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the TBDMS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Wissenschaftliche Forschungsanwendungen
3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceuticals and bioactive compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine involves its interaction with specific molecular targets. The TBDMS group provides steric protection, allowing selective reactions at other functional sites. The amine group can participate in hydrogen bonding and nucleophilic reactions, making the compound versatile in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-((tert-Butyldimethylsilyl)oxy)propionaldehyde: Similar in structure but with an aldehyde group instead of an amine.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains an acetaldehyde group and is used in synthetic glycobiology.
Uniqueness
3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine is unique due to its combination of a cyclohexane ring, an amine group, and a TBDMS-protected hydroxyl group. This combination provides a balance of reactivity and stability, making it valuable in synthetic and medicinal chemistry .
Biologische Aktivität
3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula: C12H23NOSi
- Molecular Weight: 239.40 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of enzyme activity, potentially influencing pathways involved in inflammation and cellular signaling.
Neuroprotective Effects
Recent investigations have explored the neuroprotective potential of silylated compounds. For instance, compounds similar to this compound have demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells, which may be critical in conditions such as neurodegenerative diseases.
Study 1: Neuroprotection in In Vitro Models
In a study examining the effects of silylated compounds on neuronal cell viability, researchers treated cultured neurons with varying concentrations of this compound. The results indicated a significant increase in cell survival rates under oxidative stress conditions compared to untreated controls, highlighting its potential as a neuroprotective agent.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 30 |
| 10 | 55 |
| 50 | 80 |
Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of silylated amines. In this study, this compound was shown to significantly reduce levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
| Treatment | TNF-α Levels (pg/mL) |
|---|---|
| Control | 1000 |
| LPS | 2000 |
| LPS + Compound | 800 |
Eigenschaften
Molekularformel |
C12H27NOSi |
|---|---|
Molekulargewicht |
229.43 g/mol |
IUPAC-Name |
3-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-amine |
InChI |
InChI=1S/C12H27NOSi/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h10-11H,6-9,13H2,1-5H3 |
InChI-Schlüssel |
UCCUEKPBIXIODS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1CCCC(C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















